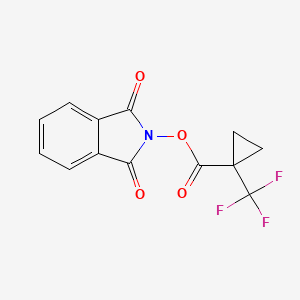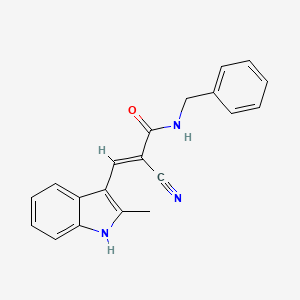
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H13F3O2. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoroethyl iodide in the presence of a strong base, followed by oxidation to form the carboxylic acid. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring. The unique presence of the trifluoroethyl group in this compound imparts distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
Fórmula molecular |
C9H13F3O2 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)6-8(7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) |
Clave InChI |
BWDVRAXCTGNGPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)

![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)

![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
